3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine
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Overview
Description
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is a heterocyclic compound that features a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound shares a similar benzofuro[2,3-b]pyridine core but differs in its substituents.
4-tert-Butylphenylboronic acid: This compound contains the tert-butylphenyl group but lacks the benzofuro[3,2-c]pyridine core.
Uniqueness
3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzofuro[3,2-c]pyridine core with a tert-butylphenyl substituent makes it particularly valuable for applications requiring specific electronic and steric characteristics.
Properties
Molecular Formula |
C21H19NO |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C21H19NO/c1-21(2,3)15-10-8-14(9-11-15)18-12-20-17(13-22-18)16-6-4-5-7-19(16)23-20/h4-13H,1-3H3 |
InChI Key |
IJPLGZNYRCRHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4OC3=C2 |
Origin of Product |
United States |
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